![molecular formula C10H17O6- B14297993 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate CAS No. 116822-70-9](/img/structure/B14297993.png)
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is an organic compound with the molecular formula C10H18O6. This compound is characterized by the presence of a butanoate group linked to a butoxy group, which is further substituted with two hydroxymethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate typically involves the esterification of 2,2-bis(hydroxymethyl)butanol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-bis(formyl)butoxy-4-oxobutanoate or 2,2-bis(carboxyl)butoxy-4-oxobutanoate.
Reduction: Formation of 4-[2,2-bis(hydroxymethyl)butoxy]-4-hydroxybutanoate.
Substitution: Formation of various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyric acid
- 4-[2,2-Bis(hydroxymethyl)butoxy]carbonylisophthalic acid
Uniqueness
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Propiedades
Número CAS |
116822-70-9 |
|---|---|
Fórmula molecular |
C10H17O6- |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
4-[2,2-bis(hydroxymethyl)butoxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O6/c1-2-10(5-11,6-12)7-16-9(15)4-3-8(13)14/h11-12H,2-7H2,1H3,(H,13,14)/p-1 |
Clave InChI |
HOPIUQRNRBNXJK-UHFFFAOYSA-M |
SMILES canónico |
CCC(CO)(CO)COC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
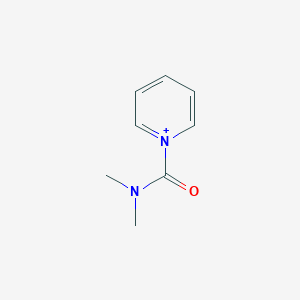
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
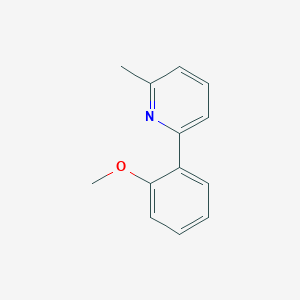


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)


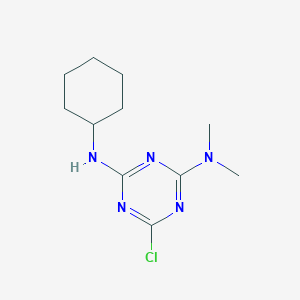
sulfanium bromide](/img/structure/B14297986.png)
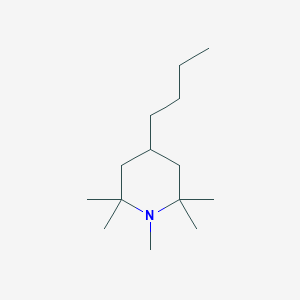
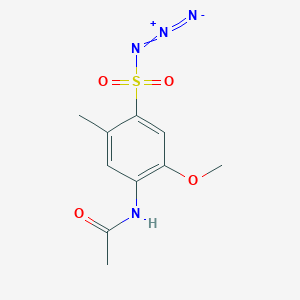
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
